molecular formula C17H18ClN3O3 B2948836 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034315-29-0

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2948836
CAS No.: 2034315-29-0
M. Wt: 347.8
InChI Key: WJNIUYMGXBLYGO-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a compound of growing interest in various scientific fields. This compound's unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures. Here’s a potential synthetic route:

  • Step 1: Begin with the preparation of 3-chloropyridin-4-ol, which can be achieved through the chlorination of pyridine followed by hydrolysis.

  • Step 2: The 3-chloropyridin-4-ol is then reacted with pyrrolidine in the presence of a base (like sodium hydride) to form 3-((3-chloropyridin-4-yl)oxy)pyrrolidine.

  • Step 3: Finally, a coupling reaction with 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ylmethanone under appropriate conditions (such as using a palladium catalyst) forms the target compound.

Industrial Production Methods

In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale with optimizations for yield and purity. Techniques like continuous flow synthesis might be employed for efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: : Can lead to the formation of oxo-derivatives.

  • Reduction: : Can yield simpler alcohols or amines.

  • Substitution: : Various nucleophilic or electrophilic substitutions can occur on the pyridine or isoxazole rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Conditions might include the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Oxo-derivatives of the compound.

  • Reduction: : Alcohols or amines derived from the reduction of functional groups.

  • Substitution: : Various substituted derivatives of the original compound.

Scientific Research Applications

This compound has diverse applications:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Studied for its interactions with biological molecules.

  • Medicine: : Potential therapeutic agent for various conditions.

  • Industry: : Utilized in the manufacture of advanced materials or chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves:

  • Molecular Targets: : Interacts with specific proteins or enzymes.

  • Pathways Involved: : May modulate biochemical pathways such as signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (3-((3-Bromopyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

  • (3-((3-Methylpyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Highlighting Uniqueness

  • The presence of a chlorine atom on the pyridine ring significantly impacts its chemical behavior compared to bromine or methyl groups.

Conclusion: (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a versatile compound with a broad range of applications and unique chemical properties that distinguish it from its analogs. Its continued study promises to yield valuable insights across multiple fields.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-9-19-7-5-15(13)23-11-6-8-21(10-11)17(22)16-12-3-1-2-4-14(12)24-20-16/h5,7,9,11H,1-4,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNIUYMGXBLYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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